![molecular formula C21H27N3O3S B2898163 Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate CAS No. 631856-70-7](/img/structure/B2898163.png)
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Chemistry and Synthesis Applications
Reactivity with Secondary Amines : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to form specific derivatives, including piperazine derivatives (Vasileva et al., 2018).
Synthesis of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized from ethyl piperazine-1-carboxylate, showing potential for diverse molecular applications (Başoğlu et al., 2013).
Pharmaceutical and Biological Research
Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamides, with a piperazine moiety, were synthesized and showed considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Inhibitory Activity on Mycobacterium tuberculosis : Piperazine derivatives were found to be effective inhibitors in the context of Mycobacterium tuberculosis DNA GyrB ATPase and supercoiling assays (Reddy et al., 2014).
Material Science and Engineering
Hydrogen-Bond Association Studies : The hydrogen-bonding networks of certain piperazine derivatives were analyzed, providing insights into molecular interactions and crystallization behavior (Weatherhead-Kloster et al., 2005).
Synthesis of Novel Compounds with Antimicrobial Activities : Various novel compounds, including piperazine derivatives, were synthesized and screened for their antimicrobial activities (Bektaş et al., 2007).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the thiophene nucleus in the compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, potentially including direct binding, enzymatic inhibition, or modulation of signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to impact a wide range of pathways, including those involved in inflammation, cancer, viral infections, and more .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
properties
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-27-21(26)24-12-10-23(11-13-24)14-18-15(2)16(3)28-20(18)22-19(25)17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXIICCRGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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